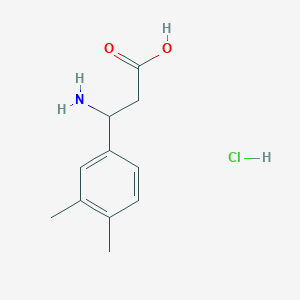
2-(2-Amino-acetoxy)-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-acetoxy)-benzoic acid is an organic compound that features both an amino group and an acetoxy group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-acetoxy)-benzoic acid typically involves the esterification of salicylic acid with glycine, followed by acetylation. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The acetylation step may require acetic anhydride or acetyl chloride as the acetylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(2-Amino-acetoxy)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
科学研究应用
2-(2-Amino-acetoxy)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 2-(2-Amino-acetoxy)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the acetoxy group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Amino-benzoic acid: Lacks the acetoxy group, which may result in different reactivity and biological activity.
2-Acetoxy-benzoic acid: Lacks the amino group, affecting its interaction with enzymes and receptors.
Salicylic acid: Similar structure but lacks both the amino and acetoxy groups, leading to different chemical and biological properties.
Uniqueness
2-(2-Amino-acetoxy)-benzoic acid is unique due to the presence of both amino and acetoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and interactions that are not possible with similar compounds lacking one of these groups.
属性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC 名称 |
2-(2-aminoacetyl)oxybenzoic acid |
InChI |
InChI=1S/C9H9NO4/c10-5-8(11)14-7-4-2-1-3-6(7)9(12)13/h1-4H,5,10H2,(H,12,13) |
InChI 键 |
LSOJUGHTUZWIFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13000573.png)
![Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13000574.png)
![6-Amino-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B13000587.png)
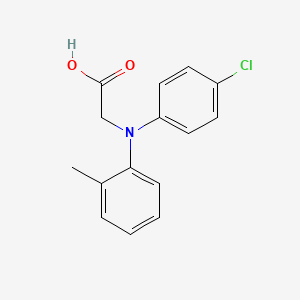
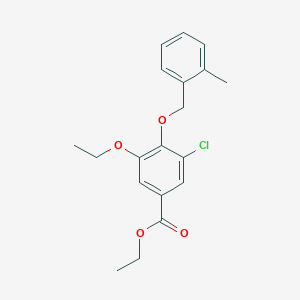
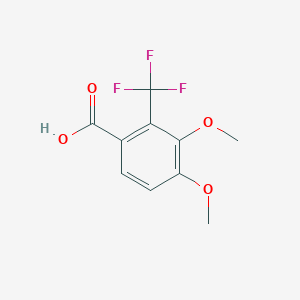
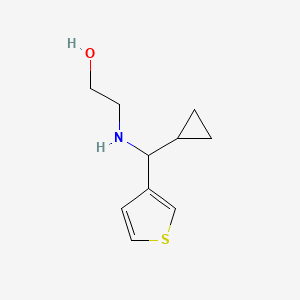
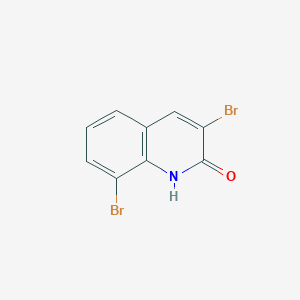
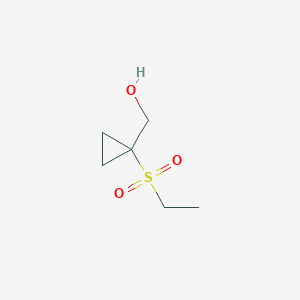
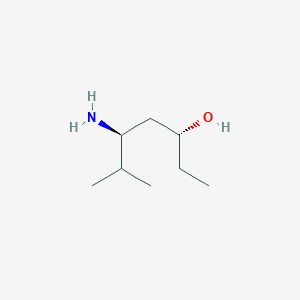

![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13000664.png)
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride](/img/structure/B13000665.png)
